molecular formula C20H17BrN2O2 B11107461 2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide

Cat. No.: B11107461
M. Wt: 397.3 g/mol
InChI Key: DHDHJGOGYIVTPO-ONRJMHNSSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromonaphthalene moiety and a furan ring, connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-bromonaphthalene, is first converted to 4-bromonaphthalene-1-carboxylic acid. This is then reacted with hydrazine hydrate to form 4-bromonaphthalene-1-carbohydrazide.

    Condensation reaction: The 4-bromonaphthalene-1-carbohydrazide is then reacted with 4-(furan-2-yl)but-3-en-2-one under acidic or basic conditions to yield the final product, 2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The hydrazide linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and aromatic moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chloronaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide
  • **2-(4-fluoronaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide
  • **2-(4-methoxynaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide lies in its specific combination of a bromonaphthalene moiety and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C20H17BrN2O2/c1-14(8-10-16-5-4-12-25-16)22-23-20(24)13-15-9-11-19(21)18-7-3-2-6-17(15)18/h2-12H,13H2,1H3,(H,23,24)/b10-8+,22-14+

InChI Key

DHDHJGOGYIVTPO-ONRJMHNSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C=C/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C=CC3=CC=CO3

Origin of Product

United States

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